Ubiquitin Ligase Inhibitory Activity Claimed in Patent Disclosures for the Core Scaffold
Patent US20050130974A1 explicitly claims benzothiazole compositions as ubiquitin ligase inhibitors, and lists compounds bearing the 4-methoxy-6-nitro-1,3-benzothiazol-2-yl core as preferred embodiments, including 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide and 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide [1]. While the patent does not disclose specific IC₅₀ values for CAS 313404-33-0 itself, the inclusion of the 4-methoxy-6-nitro substitution pattern as a preferred structural motif indicates that this electronic configuration was deemed favorable for ubiquitin ligase targeting during the inventors' optimization campaign. In contrast, the patent explicitly disclaims certain 4-methoxy benzothiazole compounds where R1 is benzimidazolyl, demonstrating that not all 4-methoxy-6-nitro benzothiazole amides are considered equivalent in the claimed ubiquitin ligase inhibitor space [1].
| Evidence Dimension | Patent-based structural preference for ubiquitin ligase inhibition |
|---|---|
| Target Compound Data | Core scaffold (4-methoxy-6-nitro-1,3-benzothiazol-2-yl) listed among preferred embodiments; specific R₁ = 4-phenoxybenzamide |
| Comparator Or Baseline | Disclaimed compounds: 4-methoxy benzothiazole with R₁ = benzimidazolyl attached at 2-position |
| Quantified Difference | Qualitative: preferred vs. explicitly excluded from claims; no quantitative IC₅₀ data available for this specific compound |
| Conditions | Patent US20050130974A1; ubiquitin ligase inhibition utility |
Why This Matters
Establishes that the 4-methoxy-6-nitro benzothiazole scaffold, when paired with specific amide substituents, has been prioritized in intellectual property for ubiquitin ligase targeting, providing a defensible rationale for selecting this compound over unclaimed or disclaimed close analogs in ubiquitination-pathway research.
- [1] Singh, R.; Parlati, F.; Payan, D. G.; Look, G. C.; Ramesh, U. V.; Lowe, R. Benzothiazole compositions and their use as ubiquitin ligase inhibitors. US Patent Application US20050130974A1, published June 16, 2005. See compounds 8–10 and disclaimer at paragraph [0026]. View Source
